ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate
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Overview
Description
Ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate is a benzothiazine-based derivative with the molecular formula C18H13FN2O4S and a molecular weight of 372.37. This compound has shown potential in various fields of research and industry due to its unique chemical structure and properties.
Chemical Reactions Analysis
Ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: It is being investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Ethyl 4-(2-cyano-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate can be compared with other benzothiazine-based derivatives. Similar compounds include:
- Ethyl 4-(2-cyano-6-chloro-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate
- Ethyl 4-(2-cyano-6-bromo-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate
These compounds share a similar core structure but differ in the substituents attached to the benzothiazine ring. The presence of different substituents can significantly affect the chemical and biological properties of these compounds, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 4-(2-cyano-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4S/c1-2-25-18(22)12-3-6-14(7-4-12)21-11-15(10-20)26(23,24)17-8-5-13(19)9-16(17)21/h3-9,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNGNBWGHDSRLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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